

Escaline Research by Alexander Shulgin: A Technical Analysis from PiHKAL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Escaline*

Cat. No.: B1605962

[Get Quote](#)

Alexander Shulgin's comprehensive exploration of psychoactive phenethylamines, detailed in his seminal work PiHKAL: A Chemical Love Story, includes a notable entry on **Escaline** (3,5-dimethoxy-4-ethoxyphenethylamine). This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and conceptual frameworks described by Shulgin.

Quantitative Data Summary

The core quantitative parameters for **Escaline** as documented in PiHKAL are summarized in the table below for clear and concise reference.

Parameter	Value	Unit	Source
Dosage Range	40 - 60	mg	[1]
Duration of Effects	8 - 12	hours	[1]
Melting Point (HCl salt)	165 - 166	°C	[1]

Experimental Protocols

Shulgin outlined two primary synthetic routes to **Escaline** hydrochloride. The methodologies are detailed below.

Synthesis from 2,6-Dimethoxyphenol:

This multi-step synthesis begins with the Mannich reaction on 2,6-dimethoxyphenol, followed by quaternization, displacement with cyanide, etherification, and finally, reduction to the target phenethylamine.

- Mannich Reaction: A solution of 72.3 g of 2,6-dimethoxyphenol in 400 mL of methanol was treated with 53.3 g of a 40% aqueous dimethylamine solution and 40 g of a 40% aqueous formaldehyde solution. The mixture was refluxed for 1.5 hours. Removal of the volatiles under vacuum yielded 2,6-dimethoxy-4-dimethylaminomethylphenol as a dark, oily residue. [1]
- Quaternization: The residue was dissolved in 400 mL of isopropanol, and 50 mL of methyl iodide was added. The exothermic reaction resulted in the crystallization of the methiodide salt, which was filtered, washed with cold isopropanol, and air-dried to yield 160 g of a cream-colored solid.[1]
- Cyanide Displacement: A suspension of 155 g of the methiodide in 600 mL of water was treated with a solution of 130 g of potassium cyanide in 300 mL of water. The mixture was heated on a steam bath for 6 hours. The hot reaction mixture was then poured into 1.2 L of water and acidified with concentrated HCl.[1]
- Extraction and Purification of Nitrile: The aqueous solution was extracted three times with 150 mL portions of methylene chloride. The pooled organic extracts were washed with saturated sodium bicarbonate solution. After removing the solvent under vacuum, the resulting black oil was distilled at 150-160 °C and 0.4 mm/Hg to yield 52.4 g of 3,5-dimethoxy-4-hydroxyphenylacetonitrile (homosyringonitrile) as a white crystalline solid (mp 57-58 °C).[1]
- Etherification: A solution of 5.75 g of homosyringonitrile and 12.1 g of ethyl iodide in 50 mL of dry acetone was treated with 6.9 g of finely powdered anhydrous potassium carbonate and refluxed for 18 hours.[1]
- Reduction to Amine: The resulting 3,5-dimethoxy-4-ethoxyphenylacetonitrile was reduced using lithium aluminum hydride. A solution of 2.25 g of LAH in 45 mL of anhydrous THF was cooled to 0 °C, and 1.5 mL of 100% sulfuric acid was added dropwise, followed by 2.3 g of

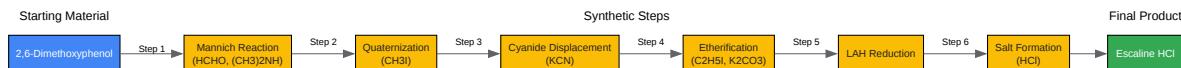
the nitrile in anhydrous THF. The mixture was stirred for 30 minutes and then brought to room temperature.[1]

- Final Salt Formation: The crude amine product was dissolved in 20 mL of isopropanol and neutralized with 17 drops of concentrated HCl. The solution was diluted with 100 mL of anhydrous diethyl ether to induce crystallization. The resulting white crystals of 3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride (**Escaline** HCl) were recrystallized from ethyl acetate containing a small amount of methanol to a final melting point of 165-166 °C.[1]

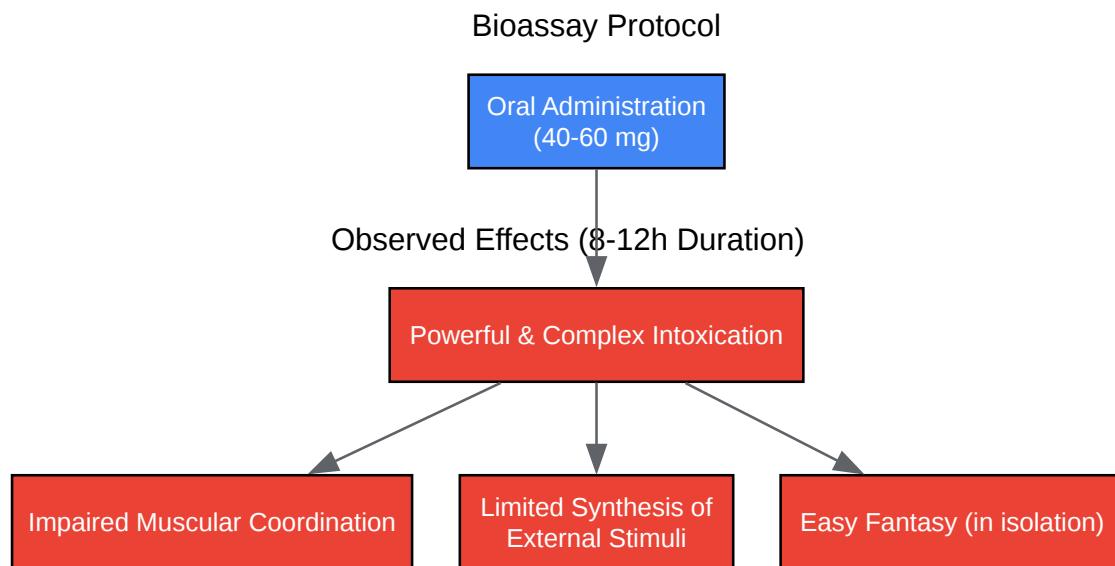
Synthesis from Syringaldehyde:

An alternative synthesis route starting from syringaldehyde is also mentioned.

- A suspension of 21.9 g of syringaldehyde in 45 mL of water was heated to reflux. A solution of 15 g of NaOH in 60 mL of water was added, and heating continued until the solids redissolved.[1]
- Over 10 minutes, 23 g of diethyl sulfate was added, and the mixture was refluxed for an additional hour.[1]


Note: The description in PiHKAL for the synthesis from syringaldehyde appears to be incomplete as it does not detail the subsequent steps to reach **Escaline**.

Bioassay and Qualitative Commentary


The bioassay of **Escaline** was conducted with a dosage of 40 mg. Shulgin's qualitative comments indicate a powerful and complex intoxication where rational muscular activity was impaired. The experience was characterized by easy fantasy in isolation, with limited synthesis of external sensory inputs like music or visual stimuli.[1]

Visualized Experimental Workflows

The following diagrams illustrate the key processes described in Shulgin's research on **Escaline**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Escaline HCl** from 2,6-Dimethoxyphenol.

[Click to download full resolution via product page](#)

Caption: Logical flow of **Escaline** bioassay and qualitative effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Erowid Online Books : "PIHKAL" - #72 E [erowid.org]
- To cite this document: BenchChem. [Escaline Research by Alexander Shulgin: A Technical Analysis from PiHKAL]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605962#alexander-shulgin-s-research-on-escaline-in-pihkal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com